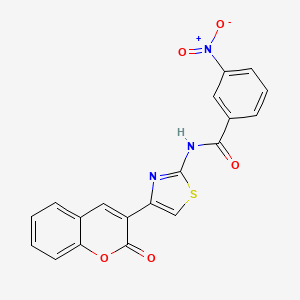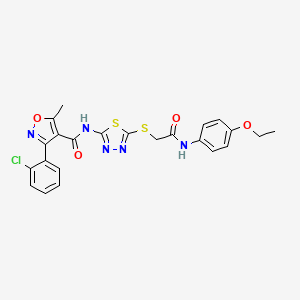![molecular formula C21H22N2O3 B2855289 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide CAS No. 899983-19-8](/img/structure/B2855289.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CPQ and has been synthesized using various methods. The mechanism of action of CPQ is not fully understood, but it has been found to have biochemical and physiological effects that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of CPQ is not fully understood, but it is believed to interact with certain receptors in the brain. CPQ has been found to have an affinity for the dopamine D2 receptor and the sigma-1 receptor, which are involved in the regulation of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
CPQ has been found to have biochemical and physiological effects that make it a promising candidate for further research. It has been found to increase the release of dopamine and serotonin in the brain, which could have potential applications in the treatment of neurological disorders such as Parkinson's disease and depression. CPQ has also been found to have potential as a tool for studying the structure and function of certain receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
CPQ has several advantages for use in lab experiments, including its high affinity for certain receptors in the brain, its ability to increase the release of neurotransmitters, and its potential as a tool for studying the structure and function of these receptors. However, CPQ also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on CPQ, including further studies on its mechanism of action, its potential applications in the treatment of neurological disorders, and its use as a tool for studying the structure and function of certain receptors in the brain. Other potential future directions include the development of new synthesis methods for CPQ and the exploration of its potential applications in other areas of scientific research.
In conclusion, CPQ is a promising compound that has potential applications in scientific research. Its high affinity for certain receptors in the brain, its ability to increase the release of neurotransmitters, and its potential as a tool for studying the structure and function of these receptors make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
CPQ can be synthesized using a variety of methods, including microwave-assisted synthesis, one-pot synthesis, and solid-phase synthesis. Microwave-assisted synthesis is a fast and efficient method that involves heating the reactants in a microwave oven. One-pot synthesis involves combining all the reactants in a single reaction vessel and allowing them to react. Solid-phase synthesis involves attaching the reactants to a solid support and allowing the reaction to occur on the surface.
Applications De Recherche Scientifique
CPQ has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. CPQ has also been found to have potential as a tool for studying the structure and function of these receptors.
Propriétés
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-26-19-7-3-2-6-17(19)20(24)22-16-10-11-18-15(13-16)5-4-12-23(18)21(25)14-8-9-14/h2-3,6-7,10-11,13-14H,4-5,8-9,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLDFYCAUCAEMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2855211.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2855219.png)
![9-isobutyl-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2855220.png)

![4-acetyl-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2855223.png)
![N'-[(Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide](/img/structure/B2855226.png)
![N-methyl-N-(2-{4-[1-(1-naphthylsulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-2-pyridinamine](/img/structure/B2855228.png)
